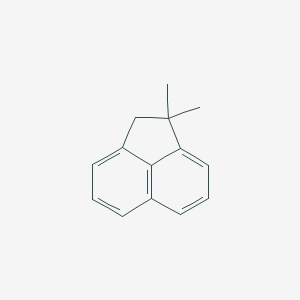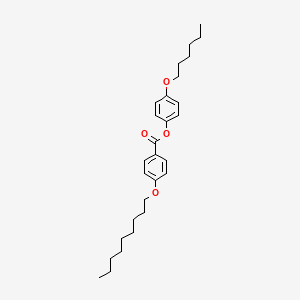
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to produce cyclopentene, followed by the dihydroxylation of cyclopentene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to yield (1R,3R)-cyclopent-4-ene-1,3-diol. The final step involves the esterification of the diol with acetic acid in the presence of a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The hydrogenation and dihydroxylation steps are carried out in continuous flow reactors to ensure high efficiency and yield. The esterification process is optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and potassium dichromate (K₂Cr₂O₇).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields cyclopentane derivatives.
Substitution: Forms halogenated or alkylated cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the diol moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The acetic acid component can act as a proton donor, influencing the pH and reactivity of the surrounding environment. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,3-diol: Lacks the double bond present in cyclopent-4-ene-1,3-diol.
Cyclopent-4-ene-1,2-diol: Has hydroxyl groups at different positions.
Acetic acid;cyclopentane-1,3-diol: Saturated analog of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol.
Uniqueness
This compound is unique due to the presence of both acetic acid and a cyclopentene diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
59415-74-6 |
|---|---|
Molekularformel |
C9H16O6 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)/t4-,5-;;/m0../s1 |
InChI-Schlüssel |
JJEHYSMYFIUVAN-RSLHMRQOSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C1[C@H](C=C[C@@H]1O)O |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1C(C=CC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



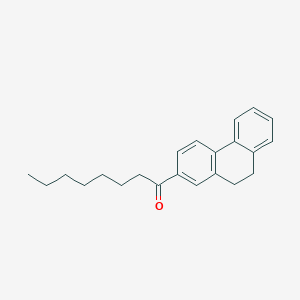


![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
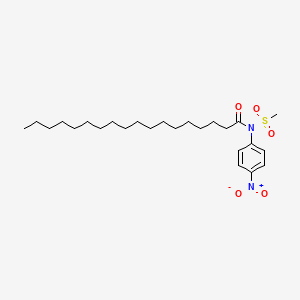
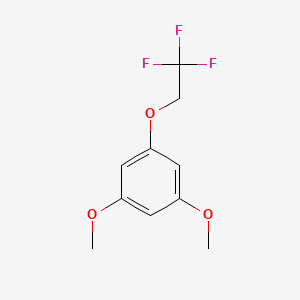


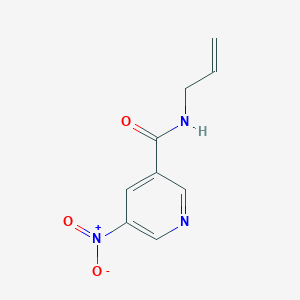
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
